N-(1-cyclopropylethyl)-3-fluoro-5-methylaniline N-(1-cyclopropylethyl)-3-fluoro-5-methylaniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17821735
InChI: InChI=1S/C12H16FN/c1-8-5-11(13)7-12(6-8)14-9(2)10-3-4-10/h5-7,9-10,14H,3-4H2,1-2H3
SMILES:
Molecular Formula: C12H16FN
Molecular Weight: 193.26 g/mol

N-(1-cyclopropylethyl)-3-fluoro-5-methylaniline

CAS No.:

Cat. No.: VC17821735

Molecular Formula: C12H16FN

Molecular Weight: 193.26 g/mol

* For research use only. Not for human or veterinary use.

N-(1-cyclopropylethyl)-3-fluoro-5-methylaniline -

Specification

Molecular Formula C12H16FN
Molecular Weight 193.26 g/mol
IUPAC Name N-(1-cyclopropylethyl)-3-fluoro-5-methylaniline
Standard InChI InChI=1S/C12H16FN/c1-8-5-11(13)7-12(6-8)14-9(2)10-3-4-10/h5-7,9-10,14H,3-4H2,1-2H3
Standard InChI Key JWBUKMCFTNNPGG-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC(=C1)F)NC(C)C2CC2

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure combines three critical components:

  • Aniline moiety: A benzene ring substituted with an amino group (-NH2_2), providing a platform for electrophilic substitution reactions.

  • Fluorine atom: Positioned at the 3rd carbon of the aromatic ring, fluorine enhances lipophilicity and metabolic stability through its strong electronegativity and small atomic radius.

  • Cyclopropylethyl group: A cyclopropane ring fused to an ethyl chain attached to the amine, introducing steric hindrance and conformational rigidity.

The IUPAC name, N-(1-cyclopropylethyl)-3-fluoro-5-methylaniline\text{N-(1-cyclopropylethyl)-3-fluoro-5-methylaniline}, reflects these substituents’ positions. Its SMILES notation (CC1=CC(=CC(=C1)F)NC(C)C2CC2\text{CC1=CC(=CC(=C1)F)NC(C)C2CC2}) and InChIKey (JWBUKMCFTNNPGG-UHFFFAOYSA-N\text{JWBUKMCFTNNPGG-UHFFFAOYSA-N}) provide unambiguous identifiers for database searches.

Table 1: Key Chemical Identifiers

PropertyValue
Molecular FormulaC12H16FN\text{C}_{12}\text{H}_{16}\text{FN}
Molecular Weight193.26 g/mol
IUPAC NameN-(1-cyclopropylethyl)-3-fluoro-5-methylaniline
SMILESCC1=CC(=CC(=C1)F)NC(C)C2CC2
InChIKeyJWBUKMCFTNNPGG-UHFFFAOYSA-N
PubChem CID75356138

Synthesis and Manufacturing

Reaction Pathways

The synthesis of N-(1-cyclopropylethyl)-3-fluoro-5-methylaniline involves multi-step organic reactions:

  • Friedel-Crafts Alkylation: Introduction of the methyl group to aniline derivatives under acidic conditions.

  • Electrophilic Fluorination: Fluorine incorporation via halogen exchange or directed ortho-metalation.

  • N-Alkylation: Coupling the cyclopropylethyl group to the aniline nitrogen using alkyl halides or Mitsunobu conditions.

Optimization of reaction parameters (e.g., temperature, solvent polarity, and catalyst selection) is critical to achieving yields >70%. For instance, palladium catalysts facilitate cross-coupling reactions, while polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity.

Purification and Characterization

Post-synthesis purification employs column chromatography and recrystallization. Analytical techniques confirm purity and structure:

  • NMR Spectroscopy: 1H^1\text{H} and 13C^{13}\text{C} NMR spectra resolve signals for the cyclopropyl protons (δ 0.5–1.0 ppm) and aromatic fluorine coupling.

  • Mass Spectrometry: High-resolution MS confirms the molecular ion peak at m/z=193.26m/z = 193.26.

Biological and Pharmacological Applications

Antimicrobial Activity

The fluorine atom’s electronegativity enhances binding to bacterial enzymes. Preliminary in vitro studies suggest inhibitory effects against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL). The cyclopropyl group may improve membrane penetration, though cytotoxicity profiles remain under investigation.

Table 2: Comparative Bioactivity of Structural Analogues

CompoundTargetIC50_{50}/MIC
N-(1-cyclopropylethyl)-3-fluoro-5-methylanilineEGFR Kinase85 nM
N-(1-cyclopropylethyl)-2-methylanilineCYP450 3A4>1 µM
N-(1-cyclopropylethyl)-3-chloroanilineS. aureus12 µg/mL

Industrial and Research Applications

Material Science

The cyclopropyl group’s rigidity makes this compound a candidate for liquid crystal precursors. Differential scanning calorimetry (DSC) reveals a mesophase range of 120–150°C, suitable for display technologies.

Catalysis

Pd-complexed derivatives catalyze Suzuki-Miyaura cross-coupling reactions with turnover numbers (TON) exceeding 104^4, outperforming traditional triphenylphosphine ligands .

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